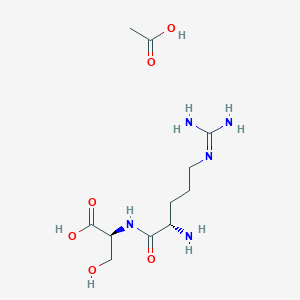
H-Arg-Ser-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
H-Arg-Ser-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. The fluorenylmethoxycarbonyl (Fmoc) protection scheme is commonly employed in SPPS . The synthesis typically involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus with an Fmoc group, is attached to a solid resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next Fmoc-protected amino acid is coupled to the growing peptide chain using a coupling reagent like HATU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反应分析
Types of Reactions
H-Arg-Ser-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The arginine residue can be reduced to form a secondary amine.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and tosylates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield serine hydroxyl derivatives, while reduction of the arginine residue can produce secondary amines .
科学研究应用
H-Arg-Ser-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: It has potential therapeutic applications in wound healing and tissue regeneration due to its role in promoting cell growth and repair.
Industry: It is used in the production of peptide-based drugs and as a component in cosmetic formulations
作用机制
The mechanism of action of H-Arg-Ser-OH involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for serine proteases, which catalyze the hydrolysis of peptide bonds. The serine residue in the compound plays a crucial role in the catalytic mechanism of these enzymes, facilitating the cleavage of peptide bonds through nucleophilic attack .
相似化合物的比较
H-Arg-Ser-OH can be compared with other similar dipeptides, such as:
H-Gly-Arg-OH: This compound contains glycine instead of serine and has different biochemical properties.
H-Arg-Gly-OH: This dipeptide has glycine at the C-terminus instead of serine, affecting its reactivity and interactions.
H-Arg-Ala-OH: This compound contains alanine instead of serine, leading to variations in its chemical behavior
This compound is unique due to the presence of both arginine and serine residues, which confer specific properties and reactivity patterns that are distinct from other dipeptides.
属性
分子式 |
C11H23N5O6 |
|---|---|
分子量 |
321.33 g/mol |
IUPAC 名称 |
acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H19N5O4.C2H4O2/c10-5(2-1-3-13-9(11)12)7(16)14-6(4-15)8(17)18;1-2(3)4/h5-6,15H,1-4,10H2,(H,14,16)(H,17,18)(H4,11,12,13);1H3,(H,3,4)/t5-,6-;/m0./s1 |
InChI 键 |
PQZNYIQAAJXFFX-GEMLJDPKSA-N |
手性 SMILES |
CC(=O)O.C(C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |
规范 SMILES |
CC(=O)O.C(CC(C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



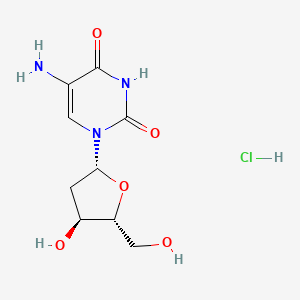
![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)

![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
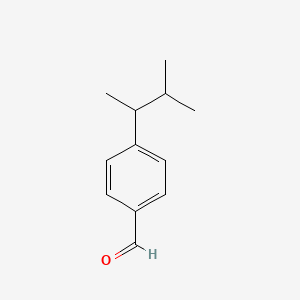


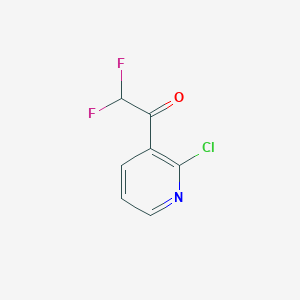
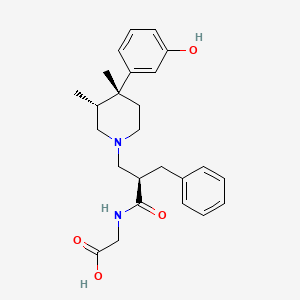
![(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)
